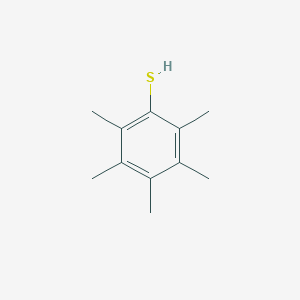

Pentamethylbenzenethiol

Description

Historical Trajectory and Evolution of Research on Pentamethylbenzenethiol and Related Aromatic Thiols

The scientific journey towards understanding a molecule like this compound is built upon two parallel historical pillars: the development of organosulfur chemistry and the exploration of polysubstituted aromatic systems.

The history of organosulfur chemistry dates back to the 19th century, with the discovery and characterization of simple thiols, often called mercaptans due to their ability to capture mercury. tandfonline.comtandfonline.com Early methods for synthesizing aromatic thiols, such as the reduction of sulfonyl chlorides or the reaction of diazonium salts, laid the groundwork for accessing a wide range of thiophenol derivatives. tandfonline.com These early investigations revealed the distinct reactivity of the sulfur-hydrogen bond and established thiols as a fundamental class of organic compounds. wikipedia.org

Concurrently, the late 19th century saw the advent of the Friedel-Crafts reactions, a cornerstone of synthetic organic chemistry developed by Charles Friedel and James Crafts in 1877. wikipedia.orgbyjus.com This powerful method for alkylating and acylating aromatic rings enabled the synthesis of a variety of polymethylated benzenes. libretexts.orgmt.com The preparation of compounds like durene (1,2,4,5-tetramethylbenzene) and hexamethylbenzene (B147005) showcased the ability to systematically modify the benzene (B151609) ring, leading to compounds with unique properties of solubility, reactivity, and electronic structure. libretexts.org

The conceptual merging of these two fields—attaching a thiol group to a highly methylated benzene ring—leads directly to this compound. While specific historical accounts of its first synthesis are not prominent in the literature, its existence is a logical extension of these well-established synthetic principles. Modern research continues to build on this legacy, developing more sophisticated methods for creating sterically hindered and electronically tuned organosulfur compounds for advanced applications. researchgate.netacs.orgnih.gov

Significance of this compound in Organic, Inorganic, and Materials Chemistry Research

The unique structure of this compound—an aromatic thiol bearing five electron-donating methyl groups—positions it as a compound of considerable interest in several areas of chemical research.

In Organic Chemistry, the compound is expected to exhibit dual reactivity. The thiol group can act as a potent nucleophile or a proton donor, participating in reactions such as thioetherification and disulfide bond formation. organic-chemistry.org The pentamethylbenzene (B147382) ring, being exceptionally electron-rich, enhances the nucleophilicity of the sulfur atom. Furthermore, the pentamethylbenzene moiety itself is known to be an effective scavenger of carbocations. nih.gov This suggests this compound could function as a sterically hindered, nucleophilic cation trap in complex reaction mechanisms, offering fine control in synthetic pathways. The steric hindrance provided by the methyl groups could also be exploited to direct the regioselectivity of reactions at the sulfur center. chemrevlett.com

In Inorganic Chemistry, aromatic thiolates are crucial ligands for a vast array of metal complexes. researchgate.net Pentamethylbenzenethiolate would act as a "ligand with built-in steric protection." osti.gov The five methyl groups create a bulky, umbrella-like shield around the metal-sulfur bond. This steric crowding can stabilize metal centers in unusual coordination geometries or oxidation states, prevent unwanted intermolecular reactions, and influence the catalytic activity of the resulting complex. The electron-donating nature of the pentamethylphenyl group would also increase the electron density on the metal center, modulating its redox properties and reactivity.

In Materials Chemistry, the primary application for aromatic thiols has been the formation of self-assembled monolayers (SAMs) on gold surfaces. uh.eduresearchgate.netrsc.org The strong affinity of sulfur for gold drives the spontaneous organization of molecules into a well-defined layer. rsc.orgdiva-portal.org For this compound, the bulky headgroup would significantly influence the packing density and structure of the SAM. Unlike simple alkanethiols or thiophenol which form densely packed, crystalline-like layers, this compound would likely form a less ordered monolayer with greater intermolecular spacing. acs.org This altered surface architecture could be harnessed to create surfaces with tailored hydrophobicity, lubrication, or resistance to protein adsorption. The delocalized π-electrons in the aromatic ring also facilitate electronic coupling with the gold surface, a property of interest for molecular electronics. researchgate.net

Table 1: Comparison of Inferred Properties of this compound with Thiophenol

| Property | Thiophenol | This compound (Inferred) | Rationale for Inference |

|---|---|---|---|

| Nucleophilicity of Sulfur | Moderate | High | The five electron-donating methyl groups increase electron density on the sulfur atom. |

| S-H Bond Acidity | pKa ≈ 6.6 | Slightly higher pKa (less acidic) | Electron-donating groups destabilize the thiolate anion, making the proton less likely to dissociate. |

| Oxidation Potential | Moderate | Low | The electron-rich pentamethylbenzene ring is more easily oxidized. |

| Steric Hindrance | Low | High | The five methyl groups, particularly the two in the ortho positions, create significant steric bulk around the thiol group. |

| SAM Packing on Au | High density, ordered | Low density, likely less ordered | The bulky headgroup prevents close packing of the molecules on the surface. |

Methodological Approaches in the Study of this compound: An Overview

The characterization of a novel or underexplored molecule like this compound would rely on a suite of standard and advanced analytical techniques.

Spectroscopic Methods are fundamental for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would provide information on the aromatic proton and the fifteen methyl protons, with their chemical shifts indicating the electronic environment. rsc.orgacs.org ¹³C NMR would distinguish the six unique aromatic carbons and the methyl carbons. tib.eu

Infrared (IR) Spectroscopy: This technique would be used to identify key functional groups. A characteristic weak S-H stretching band would be expected around 2550-2600 cm⁻¹, while bands for aromatic C-H and C=C stretching would also be present. nih.govmdpi.comresearchgate.net

UV-Visible Spectroscopy: This would reveal the electronic transitions within the molecule, influenced by the chromophoric aromatic ring and the sulfur atom.

Electrochemical Analysis, particularly Cyclic Voltammetry (CV), would be employed to probe the redox behavior of this compound. rug.nlacs.org By measuring the potential at which the compound is oxidized, one can quantify the electron-donating ability of the pentamethylphenyl group and study the stability of the resulting radical cation. rsc.orgresearchgate.net

Computational Chemistry, using methods like Density Functional Theory (DFT), provides deep theoretical insight into molecular properties. researchgate.netaip.org DFT calculations can be used to predict the ground-state geometry, electronic structure, and vibrational frequencies (to aid in IR spectra assignment). typeset.io Furthermore, computational models can estimate the S-H bond dissociation energy, ionization potential, and reaction pathways, offering a predictive framework for the molecule's reactivity and antioxidant potential. digitellinc.com

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Frequency | Notes |

|---|---|---|---|

| ¹H NMR | Ar-H | ~6.9-7.1 ppm | A single proton in a highly substituted, electron-rich environment. |

| -CH₃ | ~2.1-2.3 ppm | Multiple signals for ortho, meta, and para methyl groups would be expected. | |

| -SH | ~3.0-4.0 ppm | Broad signal, position is concentration and solvent dependent. | |

| ¹³C NMR | Ar-C (unsubstituted) | ~120-125 ppm | The carbon bearing the single proton. |

| Ar-C-S | ~128-135 ppm | The carbon attached to the sulfur atom. | |

| Ar-C-CH₃ | ~135-140 ppm | Carbons bearing the methyl groups. | |

| -CH₃ | ~15-22 ppm | Methyl carbons. | |

| IR Spectroscopy | S-H stretch | 2550 - 2600 cm⁻¹ | Typically a weak absorption band. cdnsciencepub.com |

| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | ||

| Aromatic C=C stretch | ~1600 cm⁻¹ & ~1470 cm⁻¹ | Characteristic absorptions for the benzene ring. |

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentamethylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-6-7(2)9(4)11(12)10(5)8(6)3/h12H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUPAWCZQMMBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)S)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Advanced Methodologies for Pentamethylbenzenethiol and Its Precursors

Novel Synthetic Routes to Pentamethylbenzenethiol

The synthesis of this compound is not as widely documented as that of simpler thiophenols, primarily due to the steric hindrance imposed by the five methyl groups. However, established methods in aromatic chemistry can be adapted for its preparation. A prominent and effective strategy involves a two-step process starting from the readily available precursor, pentamethylbenzene (B147382). This method relies on the initial formation of a sulfonyl chloride intermediate, which is subsequently reduced to the target thiol.

The primary route involves the chlorosulfonation of pentamethylbenzene. Due to the electron-rich nature of the pentamethylbenzene ring, it readily undergoes electrophilic substitution. wikipedia.org Treatment with chlorosulfonic acid efficiently introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, yielding pentamethylbenzenesulfonyl chloride. prepchem.com This intermediate is stable and can be isolated in high yield. The subsequent step is the reduction of the sulfonyl chloride to the corresponding thiol. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents, such as zinc dust in an acidic medium or lithium aluminum hydride.

An alternative potential route, which has been applied to the scalable synthesis of other hetero(aromatic) thiols, involves the reaction of a halogenated pentamethylbenzene (e.g., bromopentamethylbenzene) with a sulfur nucleophile like thiourea (B124793). This approach first forms an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the final thiol. This method is advantageous for its potential scalability from gram to kilogram quantities. urfu.ru

The mechanism of the most common synthetic route to this compound is best understood by examining its key steps. The first step, the chlorosulfonation of pentamethylbenzene, is a classic electrophilic aromatic substitution reaction. The highly electron-donating nature of the five methyl groups makes the single unsubstituted carbon atom on the aromatic ring highly susceptible to electrophilic attack. The electrophile in this reaction is generated from chlorosulfonic acid. The mechanism proceeds via the formation of a sigma complex (also known as an arenium ion), where the electrophile has attached to the ring, temporarily disrupting its aromaticity. The subsequent loss of a proton from the same carbon atom restores the aromatic system and results in the formation of pentamethylbenzenesulfonyl chloride.

In the second stage, the reduction of the sulfonyl chloride to a thiol, the mechanism depends on the reducing agent used. When using a metal-based reducing agent like zinc dust and acid, the process involves a series of electron transfers from the metal surface to the sulfur atom, coupled with protonation steps. This sequence effectively removes the oxygen atoms from the sulfonyl group and replaces the chlorine atom, ultimately leading to the formation of the thiol (-SH) group.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the chlorosulfonation of pentamethylbenzene, controlling the reaction temperature is critical. The reaction is typically performed at low temperatures (-10°C to -5°C) to prevent side reactions and decomposition. prepchem.com The dropwise addition of chlorosulfonic acid to a solution of pentamethylbenzene in a suitable solvent like dichloromethane (B109758) allows for effective heat management. This procedure has been reported to produce the pentamethylbenzenesulfonyl chloride intermediate with a yield as high as 93.5%. prepchem.com

Table 1: Optimized Synthesis of Pentamethylbenzenesulfonyl Chloride Intermediate

| Parameter | Condition |

| Starting Material | Pentamethylbenzene |

| Reagent | Chlorosulfonic acid |

| Solvent | Dichloromethane |

| Temperature | -10°C to -5°C |

| Procedure | Dropwise addition of reagent |

| Yield | 93.5% |

Data sourced from PrepChem. prepchem.com

For the alternative thiourea-based method, studies on various aromatic halides have shown that yields can range from 77% to 95%. The optimization for such a reaction would involve screening solvents (e.g., ethanol), catalysts (e.g., acetic acid), and reaction times (typically 4-6 hours) to achieve high conversion and purity. urfu.ru

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound is significantly challenging due to the steric crowding around the aromatic ring. The five methyl groups and the thiol functionality occupy most of the space, making further substitution reactions difficult. The single remaining aromatic C-H bond is sterically shielded, and the aromatic ring is deactivated towards many standard electrophilic substitution reactions that might be used for functionalization. Consequently, the literature on the direct functionalization of this compound is limited, and synthetic strategies often rely on using pre-functionalized precursors.

Regioselective functionalization aims to introduce a new chemical group at a specific position on a molecule. For a molecule like this compound, there is only one position available for substitution on the aromatic ring. However, achieving any functionalization at this position is hindered by steric effects. In other, less hindered aromatic systems, regioselectivity is often controlled by using directing groups, which electronically activate or deactivate certain positions or physically guide a reagent to a specific site. mdpi.comnih.gov For instance, in some polycyclic systems, a directing group can enable C-H activation at a specific carbon atom. mdpi.com Applying such techniques to the pentamethylbenzene core would be a formidable synthetic challenge due to the lack of multiple reactive sites and the overwhelming steric hindrance.

While scalable protocols for this compound itself are not explicitly detailed in the literature, general methodologies for the large-scale synthesis of aromatic thiols are applicable. A reported method using thiourea and various hetero(aromatic) halides has been shown to be effective for gram-to-kilogram scale synthesis. urfu.ru This process offers key advantages for industrial applications, including high yields, short reaction times, and the ability to isolate the product without column chromatography. urfu.ru Adapting this protocol to a suitable pentamethylbenzene-based precursor, such as bromopentamethylbenzene, could provide a scalable route to the target thiol.

Precursor Chemistry and Intermediate Generation in this compound Synthesis

The synthesis of this compound is fundamentally dependent on the availability and chemistry of its key precursor, pentamethylbenzene. Pentamethylbenzene is an electron-rich aromatic hydrocarbon that can be obtained as a minor product during the Friedel–Crafts methylation of xylene to produce durene (1,2,4,5-tetramethylbenzene). wikipedia.orgchemicalbook.com It is also known as an intermediate in the synthesis of hexamethylbenzene (B147005). wikipedia.org Due to its high electron density, pentamethylbenzene readily engages in electrophilic substitution reactions, making it an ideal starting material. wikipedia.orgchemicalbook.com It has also been utilized as a scavenger for carbocations in other chemical reactions. scispace.com

The crucial intermediate in the primary synthetic route is pentamethylbenzenesulfonyl chloride . This compound is generated through the direct chlorosulfonation of pentamethylbenzene. A detailed synthetic procedure involves dissolving pentamethylbenzene in dichloromethane, cooling the solution, and adding a solution of chlorosulfonic acid dropwise. prepchem.com After the reaction, the mixture is poured into an ice/sodium bicarbonate solution to neutralize excess acid. The organic layer is then separated, washed, and dried. Evaporation of the solvent yields the crystalline pentamethylbenzenesulfonyl chloride, which can be further purified by recrystallization. prepchem.com This stable, solid intermediate is then carried forward to the reduction step to generate the final this compound product.

Role of Pentamethylbenzene as a Precursor in Related Syntheses

Pentamethylbenzene is a versatile precursor in the synthesis of other polysubstituted aromatic compounds due to its electron-rich nature, which makes it highly susceptible to electrophilic substitution. wikipedia.orgchemicalbook.com

One notable application is in Friedel-Crafts reactions. For instance, pentamethylbenzene serves as a starting material in the synthesis of hexamethylbenzene. wikipedia.orgchemicalbook.com The alkylation of pentamethylbenzene with a methylating agent, typically in the presence of a Lewis acid catalyst, introduces the final methyl group to the aromatic ring.

Table 1: Examples of Pentamethylbenzene as a Precursor in Synthesis

| Product | Reaction Type | Reagents and Conditions | Reference |

| Hexamethylbenzene | Friedel-Crafts Alkylation | Methylating agent, Lewis acid catalyst | wikipedia.orgchemicalbook.com |

| Pentamethylbenzoic acid | Friedel-Crafts Acylation | Oxalyl chloride, Aluminium chloride |

Furthermore, pentamethylbenzene is a byproduct in the Friedel-Crafts methylation of xylene to produce durene (1,2,4,5-tetramethylbenzene), highlighting its place within the landscape of polymethylated benzene (B151609) synthesis. wikipedia.orgchemicalbook.com

Scavenging Applications of Pentamethylbenzene in Carbocation Chemistry

Pentamethylbenzene is widely employed as a carbocation scavenger in organic synthesis, particularly in protecting group chemistry. wikipedia.orgorgsyn.org Its electron-rich aromatic ring readily reacts with carbocations, effectively trapping them and preventing them from participating in undesired side reactions.

A significant application of pentamethylbenzene as a carbocation scavenger is in the deprotection of benzyl (B1604629) ethers and benzyloxycarbonyl (Z or Cbz) protected amines, commonly used in peptide synthesis. scispace.com During the acidic cleavage of these protecting groups, a benzyl carbocation is generated. This carbocation can then react with sensitive amino acid residues, such as tryptophan and methionine, leading to unwanted byproducts. Pentamethylbenzene, when added to the deprotection cocktail, intercepts the benzyl carbocation.

The mechanism involves the electrophilic attack of the carbocation on the pentamethylbenzene ring, forming a stable, resonance-stabilized arenium ion, which is then deprotonated to yield a benign benzylated pentamethylbenzene byproduct. This byproduct is typically non-polar and can be easily separated from the desired polar peptide product by chromatography. orgsyn.org

Table 2: Applications of Pentamethylbenzene as a Carbocation Scavenger

| Deprotection Reaction | Protecting Group | Acid Reagent | Scavenger | Purpose | Reference |

| Debenzylation of Phenolic Ethers | Benzyl | BCl₃ | Pentamethylbenzene | Suppress C-benzylation side product | orgsyn.org |

| Deprotection of O-Benzyltyrosine | Benzyl | Trifluoroacetic Acid (TFA) | Pentamethylbenzene | Prevent reattachment of benzyl group to tyrosine | scispace.com |

| Deprotection of Nε-Benzyloxycarbonyllysine | Benzyloxycarbonyl (Z) | Trifluoroacetic Acid (TFA) | Pentamethylbenzene | Trap benzyl carbocation | scispace.com |

The use of pentamethylbenzene is particularly advantageous because it is a non-Lewis-basic scavenger. orgsyn.org Unlike other scavengers that possess lone pairs of electrons, such as dimethyl sulfide (B99878) or thioanisole, pentamethylbenzene does not coordinate with and reduce the acidity of Lewis acids like boron trichloride (B1173362) (BCl₃), which are sometimes used in deprotection schemes. orgsyn.org This ensures that the deprotection reaction proceeds efficiently while still mitigating side reactions.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Pentamethylbenzenethiol

Mechanistic Investigations of Pentamethylbenzenethiol Reactions

Kinetic Studies and Rate Law Derivations

Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative data on reaction rates. The rate law is a mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants. chemistrytalk.orgkhanacademy.orgphotophysics.com For a reaction, the rate law generally takes the form: Rate = k[A]ⁿ[B]ᵐ, where k is the rate constant, and n and m are the orders of the reaction with respect to reactants A and B, which must be determined experimentally. khanacademy.org

Methods for determining the rate law include the initial rates method, where the initial rate of reaction is measured at various initial concentrations of reactants, and the isolation method, where the concentration of one reactant is kept much lower than the others to simplify the rate law. libretexts.org

While the principles of kinetic analysis are well-established, specific experimental data on the kinetic studies and rate law derivations for reactions involving this compound are not extensively documented in publicly available literature. However, studies on related compounds, such as pentamethylbenzene (B147382), have determined rate constants for specific reactions. For instance, the rate constant for the gas-phase reaction of pentamethylbenzene with OH radicals has been measured. researchgate.net Such data for the parent hydrocarbon suggests that the electron-rich aromatic system of this compound would be highly reactive, a factor that would be quantified by its own specific rate constants in various reactions.

Interactive Table: General Approaches to Determining Rate Law

Identification and Characterization of Reactive Intermediates

Reactive intermediates are short-lived, high-energy molecules that are generated during a chemical reaction and quickly convert into a more stable species. libretexts.org Their detection and characterization are paramount to confirming a proposed reaction mechanism. Common reactive intermediates in organic chemistry include carbocations, carbanions, free radicals, carbenes, and nitrenes. libretexts.orgiitm.ac.in Given the structure of this compound, reactions could potentially involve intermediates such as a thiyl radical (C₆(CH₃)₅S•), a phenonium-type ion due to the electron-rich ring, or various resonance-stabilized carbocations if electrophilic attack occurs on the ring. youtube.commsu.edu

Spectroscopic Techniques for Intermediate Detection

Because reactive intermediates are often present at low concentrations and have short lifetimes, their detection requires specialized and highly sensitive techniques. libretexts.org In-situ spectroscopic methods are invaluable for this purpose. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting charged intermediates in solution. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of more stable intermediates, sometimes at low temperatures to increase their lifetime.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: These methods can monitor reactions in real-time and detect intermediates that have distinct absorption bands. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is specifically used for the detection and characterization of radical intermediates.

While these techniques are standard for mechanistic studies, specific spectroscopic data identifying reactive intermediates in reactions of this compound is not readily found in the surveyed literature.

Computational Approaches to Transition State Analysis

Computational chemistry provides powerful tools for studying reaction mechanisms, particularly for characterizing structures that are difficult or impossible to observe experimentally, such as transition states. chemrxiv.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. peerj.com

Density Functional Theory (DFT) is a common method used to optimize the geometries of reactants, products, and transition states, and to calculate their relative energies. nih.govrsc.org This allows for the determination of activation barriers, which are crucial for understanding reaction rates. nih.gov Vibrational frequency analysis is used to confirm the nature of a calculated structure; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. peerj.comnih.gov

Specific computational studies focused on the transition state analysis of this compound reactions are not detailed in the available literature. However, the application of these computational methods would be invaluable for predicting reaction pathways and selectivities. nih.gov

Electron Flow and Structural Changes in Reactivity

The reactivity of this compound is governed by the distribution and flow of electrons during a reaction. The pentamethylated benzene (B151609) ring is highly electron-rich due to the inductive and hyperconjugative effects of the five methyl groups. This enhances the nucleophilicity of the aromatic ring, making it highly susceptible to attack by electrophiles. libretexts.org The thiol (-SH) group is also reactive; the sulfur atom has lone pairs of electrons, making it a nucleophile, and the S-H bond can be broken to form a thiolate anion (C₆(CH₃)₅S⁻), which is an even stronger nucleophile.

In electrophilic aromatic substitution, the π-electrons of the benzene ring attack an electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.eduuomustansiriyah.edu.iq The positive charge in this intermediate is delocalized across the ring, primarily at the ortho and para positions relative to the point of attack. The subsequent loss of a proton restores the aromaticity of the ring. msu.edu The electron-donating methyl groups stabilize this cationic intermediate, thus accelerating the reaction compared to benzene. libretexts.org

Reactivity of this compound in Electrophilic and Nucleophilic Processes

The dual functionality of this compound—an electron-rich aromatic ring and a nucleophilic thiol group—dictates its reactivity in both electrophilic and nucleophilic processes.

Electrophilic Processes: The primary site of electrophilic attack is expected to be the aromatic ring. The five electron-donating methyl groups strongly activate the ring towards electrophilic aromatic substitution (EAS). libretexts.org The single unsubstituted carbon atom is the sterically most accessible and electronically activated site for substitution. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation would be expected to proceed rapidly at this position. uomustansiriyah.edu.iq The high electron density of the ring facilitates the formation of the intermediate sigma complex. nih.gov

Nucleophilic Processes: The sulfur atom of the thiol group is a potent nucleophile, particularly in its deprotonated thiolate form. researchgate.net It can readily participate in nucleophilic substitution (e.g., Sₙ2 reactions with alkyl halides to form thioethers) and nucleophilic addition reactions (e.g., Michael addition to α,β-unsaturated carbonyl compounds). youtube.comorganic-chemistry.org

While the aromatic ring itself is electron-rich and thus generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SₙAr) is not expected to be a favorable process unless a suitable leaving group and strong electron-withdrawing groups are present, which is not the case for this compound. science.govlibretexts.orgnih.gov

Interactive Table: Predicted Reactivity of this compound

Aromatic Substitution Reactions

This compound's aromatic ring is highly activated towards electrophilic aromatic substitution (EAS) due to the cumulative electron-donating effects of its five methyl groups. In a typical EAS reaction, an electrophile attacks the electron-rich aromatic system, leading to the formation of a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. wikipedia.orgyoutube.com The subsequent loss of a proton from the site of attack restores the aromaticity of the ring, resulting in the substitution product. wikipedia.org

Attack by the aromatic ring: The π electrons of the pentamethylbenzene ring act as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the stable aromatic system. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bonded to the electrophile, reforming the aromatic π system. wikipedia.org

The substituents on the benzene ring significantly influence both the rate of reaction and the position of the incoming electrophile. wikipedia.orglibretexts.org Activating groups, like the methyl groups in this compound, donate electron density to the ring, stabilizing the carbocation intermediate and thus increasing the reaction rate compared to benzene. wikipedia.orglibretexts.org

The thiol (-SH) group, like other substituents with lone pairs of electrons, is also an activating group and an ortho, para-director. organicchemistrytutor.com It can donate electron density to the ring through resonance, which preferentially stabilizes the intermediates formed from attack at the ortho and para positions. organicchemistrytutor.com However, in this compound, all positions are already occupied by methyl groups. Therefore, any EAS reaction would likely involve substitution of one of the methyl groups or occur at the single unsubstituted position if one were available. Given the high degree of substitution, steric hindrance would also play a significant role in determining the feasibility and outcome of such reactions. fiveable.meyoutube.com

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution. This table summarizes how different functional groups influence the position and rate of EAS reactions on a benzene ring.

Addition Reactions

While the aromatic ring of this compound is resistant to addition reactions that would disrupt its stability, the thiol group readily participates in such reactions. A prominent example is the thiol-ene reaction , which involves the addition of the sulfur-hydrogen bond across a carbon-carbon double bond (an alkene or "ene"). wikipedia.org

This reaction typically proceeds via a free-radical chain mechanism, often initiated by UV light or a radical initiator. fiveable.mealfa-chemistry.com

The mechanism consists of three main stages:

Initiation: A radical initiator abstracts the hydrogen atom from the thiol (R-SH), generating a thiyl radical (R-S•). fiveable.me

Propagation:

The thiyl radical adds to the alkene at the less substituted carbon, following an anti-Markovnikov regioselectivity. wikipedia.orgacsgcipr.org This forms a more stable carbon-centered radical intermediate.

This carbon radical then abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating a thiyl radical, which continues the chain reaction. alfa-chemistry.com

Termination: The reaction ceases when two radicals combine.

The thiol-ene reaction is highly efficient and valued for its "click chemistry" characteristics, including high yields, rapid rates, and stereoselectivity. wikipedia.org It allows for the formation of a stable carbon-sulfur bond under mild conditions.

Structure-Reactivity Relationships (SAR) in this compound Analogues and Derivatives

Structure-Reactivity Relationships (SAR) explore how a molecule's chemical structure influences its reactivity. elsevierpure.com For this compound, the key structural features governing its reactivity are the electronic properties endowed by the five methyl groups and the steric environment around the thiol functional group.

Electronic Effects on Thiol Reactivity

The reactivity of the thiol group is significantly influenced by the electronic nature of the aromatic ring to which it is attached. The five methyl groups on the this compound ring are electron-donating groups (EDGs) through an inductive effect. brainly.in This has several consequences for the thiol group:

Increased Nucleophilicity: The methyl groups push electron density into the aromatic ring, which in turn increases the electron density on the sulfur atom. This makes the corresponding thiolate anion (formed by deprotonation) a more potent nucleophile compared to the thiolate of unsubstituted benzenethiol (B1682325). wikipedia.org

Effect on Acidity (pKa): The increased electron density on the sulfur atom destabilizes the negative charge of the thiolate anion, making the thiol less acidic (i.e., having a higher pKa) compared to unsubstituted benzenethiol. Conversely, electron-withdrawing groups (EWGs) on the ring would increase acidity by stabilizing the thiolate anion.

Table 2: Predicted Electronic Effects on the Acidity of Substituted Benzenethiols. This table illustrates how electron-donating and electron-withdrawing groups are expected to alter the pKa of the thiol proton relative to unsubstituted benzenethiol.

Steric Hindrance and Conformational Effects

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. mdpi.com In this compound, the presence of five methyl groups, particularly the two in the ortho positions relative to the thiol group, creates a crowded environment.

Reduced Reaction Rates: This steric bulk can physically block the approach of reactants to the sulfur atom. mdpi.com As a result, reactions involving the thiol group, such as alkylation or oxidation, may proceed at a slower rate compared to less substituted thiophenols like benzenethiol itself. wikipedia.org

Table 3: Influence of Steric Hindrance on the Expected Reactivity of Various Thiols. This table demonstrates the inverse relationship between the degree of steric bulk around the thiol group and the anticipated rate of a typical reaction like S-alkylation.

Coordination Chemistry of Pentamethylbenzenethiolate Ligands

Synthesis and Characterization of Metal Complexes with Pentamethylbenzenethiolate

The creation of metal complexes with pentamethylbenzenethiolate typically follows established synthetic routes for other metal thiolates. Common methods include salt metathesis and redox reactions. wikipedia.org For instance, reacting a transition metal halide with an alkali metal salt of the ligand, such as sodium pentamethylbenzenethiolate, is a frequently used approach. wikipedia.org Another route involves the reaction of pentamethylbenzenethiol with a low-valent metal complex, which can lead to oxidative addition. wikipedia.org

Once synthesized, these complexes are characterized using a suite of analytical techniques. Spectroscopic methods like IR, UV-Vis, and NMR spectroscopy, along with elemental analysis, are routinely employed to confirm the composition and purity of the compounds. nih.govresearchgate.netnih.gov

Diverse Coordination Modes and Geometries

The pentamethylbenzenethiolate ligand can adopt several coordination modes, primarily dictated by the steric demands of the bulky pentamethylphenyl group and the electronic preferences of the metal center. Thiolate ligands can function as terminal, one-electron donors or as bridging ligands that donate three electrons when spanning two metal centers. wikipedia.org The significant steric hindrance from the pentamethylphenyl substituent generally disfavors the formation of higher-order bridging modes that are seen with less bulky thiolates.

The resulting complexes exhibit various geometries, which are dependent on the coordination number and oxidation state of the central metal atom.

Table 1: Potential Coordination Modes and Geometries for Pentamethylbenzenethiolate (SC₆Me₅) Complexes

| Metal Oxidation State | Typical Coordination Number | Common Geometry | Coordination Mode of SC₆Me₅⁻ |

|---|---|---|---|

| M(I) (e.g., Cu⁺) | 2 or 3 | Linear or Trigonal Planar | Terminal |

| M(II) (e.g., Ni²⁺, Zn²⁺) | 4 | Tetrahedral or Square Planar | Terminal or Bridging (μ₂) |

| M(III) (e.g., Fe³⁺, Ru³⁺) | 4, 5, or 6 | Tetrahedral, Square Pyramidal, or Octahedral | Terminal or Bridging (μ₂) |

Influence of Metal Center and Oxidation State on Complex Formation

The identity of the metal and its oxidation state are critical factors that govern the structure and stability of pentamethylbenzenethiolate complexes. According to Hard and Soft Acid-Base (HSAB) theory, the soft thiolate donor forms more stable bonds with soft metal centers like Ru(II), Cu(I), and Fe(III). wikipedia.orgnih.gov

The oxidation state of the metal has a profound effect on the coordination geometry and bond metrics. An increase in the metal's oxidation state typically leads to a contraction of the metal-ligand bond lengths due to increased electrostatic attraction. nih.gov This effect has been documented in related iron-thiolate systems, where the change from Fe(II) to Fe(IV) results in a significant shortening of the Fe-N bonds of ancillary ligands by over 0.1 Å. nih.gov Similarly, the Fe-S bond length is sensitive to the oxidation state. The pi-donor character of the thiolate ligand is particularly effective at stabilizing higher oxidation states, such as Fe(IV). wikipedia.org

Table 2: Effect of Iron Oxidation State on Coordination Properties in Analogous Thiolate Complexes

| Property | Fe(II) Thiolate Complex | Fe(III) Thiolate Complex | Fe(IV) Thiolate Complex |

|---|---|---|---|

| Oxidation State | +2 | +3 | +4 |

| Typical Geometry | Tetrahedral / Octahedral | Tetrahedral / Octahedral | Octahedral |

| Fe-S Bond Length (Å) | Longer | Intermediate | Shorter |

| Fe-Ligand (other) Bond Length (Å) | Longer (e.g., ~2.1-2.2 Å for Fe-N) | Shorter | Significantly Shorter (e.g., ~2.06 Å for Fe-N) nih.gov |

| Stability | Stable | Stable, can be an oxidant | Highly reactive, strong oxidant nih.gov |

Electronic Structure and Bonding in Pentamethylbenzenethiolate Complexes

The electronic properties of metal-pentamethylbenzenethiolate complexes are governed by the nature of the metal-sulfur bond. The thiolate ligand is recognized as a potent pi-donor, a characteristic that significantly influences the electronic structure and reactivity of the complex. wikipedia.org

Ligand Field Theory and Molecular Orbital Analysis

In the framework of molecular orbital (MO) theory, the bonding in a metal-thiolate complex arises from the overlap of metal valence orbitals (d, s, p) with the ligand group orbitals (LGOs). dalalinstitute.comlibretexts.org The sulfur atom of the pentamethylbenzenethiolate ligand possesses p-orbitals that engage in both sigma (σ) and pi (π) interactions with the metal's d-orbitals.

For an octahedral complex, the metal's d-orbitals split into two sets: the t₂g (dxy, dxz, dyz) and eg (dz², dx²-y²) orbitals. libretexts.org The pentamethylbenzenethiolate ligand, acting as a strong π-donor, donates electron density from its filled p-orbitals into the metal's t₂g orbitals. This interaction raises the energy of the t₂g orbitals, thereby reducing the energy gap (Δₒ) between the t₂g and eg* levels. acs.org This is in contrast to π-acceptor ligands, which lower the energy of the t₂g orbitals and increase Δₒ. The resulting MO diagram shows bonding, non-bonding (or weakly π-bonding), and anti-bonding orbitals, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) often being the t₂g and eg* sets, respectively. libretexts.org

Spectroscopic Probes of Electronic States (e.g., XAS, RIXS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the electronic and local geometric structure of metal centers in complexes. uu.nl The X-ray Absorption Near Edge Structure (XANES) region, specifically the metal K-edge, is highly sensitive to the oxidation state of the metal. nih.govnih.gov For instance, in iron-thiolate complexes, the Fe K-edge energy systematically shifts to higher values as the oxidation state increases. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS) analysis provides structural information, such as coordination number and precise metal-ligand bond distances, for complexes in both solid and solution states. nih.gov In studies of iron(III)-alkylperoxo complexes supported by aryl thiolate ligands, EXAFS was used to determine Fe-O bond distances, which were found to be in the range of 1.82-1.85 Å. nih.gov This technique is invaluable for characterizing transient or non-crystalline species. nih.gov

Table 3: Representative XAS K-Edge Energies for Iron-Thiolate Complexes with Different Oxidation States

| Iron Species | Oxidation State | Approximate Fe K-Edge Energy (eV) |

|---|---|---|

| Fe(II)-Thiolate Precursor | +2 | ~7118 |

| Fe(III)-OOR Thiolate Complex | +3 | 7121 - 7125 |

Data derived from studies on analogous aryl thiolate complexes. nih.gov

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₆(CH₃)₅SH |

| Pentamethylbenzenethiolate | [C₆(CH₃)₅S]⁻ |

| Sodium Pentamethylbenzenethiolate | NaSC₆(CH₃)₅ |

| Ruthenium | Ru |

| Copper | Cu |

| Iron | Fe |

| Nickel | Ni |

| Zinc | Zn |

| Molybdenum | Mo |

| Bismuth | Bi |

: Ligand Exchange Dynamics and Stability of Coordination Compounds

The stability of coordination compounds involving the pentamethylbenzenethiolate ligand is governed by a combination of thermodynamic and kinetic factors. Thermodynamic stability relates to the equilibrium constant for the formation of the complex, indicating the affinity of the pentamethylbenzenethiolate ligand for a metal center. A high formation constant suggests a thermodynamically stable complex. Kinetic stability, on the other hand, refers to the lability or inertness of the complex, which describes the rate at which the pentamethylbenzenethiolate ligand can be replaced by other ligands.

Several key factors are expected to influence both the thermodynamic and kinetic stability of metal-pentamethylbenzenethiolate complexes:

Steric Hindrance: The pentamethylbenzenethiolate ligand is sterically bulky due to the presence of five methyl groups on the benzene (B151609) ring. This steric bulk can significantly impact the stability and reactivity of its coordination compounds. The large size of the ligand can limit the number of ligands that can coordinate to a metal center, potentially leading to complexes with lower coordination numbers. This steric hindrance can also slow down the rate of ligand exchange reactions, thereby increasing the kinetic stability (inertness) of the complex. The bulky nature of the ligand can prevent the close approach of incoming ligands, thus raising the activation energy for substitution reactions.

Electronic Effects: The methyl groups on the benzene ring are electron-donating. This electronic effect increases the electron density on the sulfur donor atom, which can enhance its basicity and its ability to form strong covalent bonds with metal centers. This increased bond strength would contribute to higher thermodynamic stability.

Nature of the Metal Ion: The stability of pentamethylbenzenethiolate complexes will also depend on the properties of the metal ion, such as its size, charge, and electronic configuration. According to the Hard and Soft Acid and Base (HSAB) principle, the soft thiolate donor atom of pentamethylbenzenethiolate would be expected to form more stable complexes with soft metal ions like Ag(I), Hg(II), and Au(I).

Ligand Exchange Dynamics: Ligand exchange reactions in metal complexes can proceed through various mechanisms, including dissociative (D), associative (A), or interchange (I) pathways. For sterically hindered ligands like pentamethylbenzenethiolate, a dissociative mechanism, where the initial step is the breaking of the metal-ligand bond, is often favored. The rate of such reactions would be influenced by the strength of the metal-sulfur bond and the steric crowding around the metal center.

Due to the absence of specific experimental data in the available literature, a quantitative analysis of the ligand exchange dynamics and stability constants for pentamethylbenzenethiolate coordination compounds cannot be provided at this time. Further experimental studies would be required to determine these parameters and to fully elucidate the coordination chemistry of this bulky thiolate ligand.

Based on a comprehensive review of the available scientific literature, there is currently insufficient information to generate a detailed article on the specific catalytic applications of this compound and its metal complexes as outlined. Extensive searches did not yield specific research findings, data tables, or detailed discussions pertaining to the role of this particular compound in the requested catalytic contexts.

The provided outline requires in-depth information on the use of this compound in:

Homogeneous Catalysis: Specifically as a ligand for transition metals like gold (Au) and palladium (Pd), including details on catalytic cycles, turnover frequencies, and its application in enantioselective and regioselective catalysis.

Heterogeneous Catalysis: Including its role in surface-supported catalysis and zeolite-based processes such as methanol-to-hydrocarbons.

While general information exists on thiol ligands in catalysis, surface-supported catalysts, and zeolite-based reactions, the specific involvement of this compound in these areas is not documented in the accessible literature. Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict constraints of the requested outline.

Table of Compounds Mentioned

Catalytic Applications Involving Pentamethylbenzenethiol and Its Metal Complexes

Organocatalysis and Non-Metal Catalytic Roles of Pentamethylbenzenethiol

Extensive literature searches did not yield specific research findings on the application of this compound as an organocatalyst or in other non-metal catalytic roles. The current body of scientific literature primarily focuses on the principles of organocatalysis and non-metal catalysis with other classes of compounds.

One major area of metal-free catalysis is the use of Frustrated Lewis Pairs (FLPs). An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This "frustrated" state allows for the activation of small molecules. While sterically bulky phosphines and amines are commonly employed as the Lewis base component in FLPs, the potential for sterically hindered thiols like this compound to fulfill this role has not been reported in the reviewed literature. The bulky pentamethylphenyl group could theoretically provide the necessary steric hindrance for FLP formation, but experimental evidence for this is not available.

Similarly, while other aromatic thiols have been utilized in various organocatalytic transformations, specific studies detailing the catalytic activity of this compound are absent from the current scientific literature. Therefore, no detailed research findings or data tables on the organocatalytic and non-metal catalytic roles of this compound can be presented.

Advanced Spectroscopic Investigations for Mechanistic and Structural Elucidation of Pentamethylbenzenethiol

Advanced spectroscopic techniques are indispensable for the detailed investigation of pentamethylbenzenethiol, offering profound insights into its structure, reaction mechanisms, and electronic properties. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray and Electron Spectroscopies provide a comprehensive toolkit for characterizing this complex aromatic thiol and its derivatives at a molecular level.

Computational and Theoretical Chemistry Studies of Pentamethylbenzenethiol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations in materials science and chemistry, offering a balance between accuracy and computational cost. youtube.comelifesciences.org It is widely used to predict the properties of molecular systems by calculating the electron density, from which all ground-state properties can be derived. youtube.comelifesciences.org

DFT calculations are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxiapptec.comajchem-a.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comresearchgate.net

While specific DFT studies on Pentamethylbenzenethiol are not extensively available, data from the closely related molecule, Pentamethylbenzene (B147382) (PMB), can serve as a valuable reference point. bohrium.com The addition of a thiol (-SH) group to the pentamethylbenzene ring is expected to influence the electronic properties, primarily by raising the HOMO energy due to the electron-donating nature of sulfur's lone pairs, which would likely decrease the HOMO-LUMO gap and increase the molecule's reactivity.

Global reactivity descriptors, which provide further insight into chemical behavior, can be calculated from HOMO and LUMO energies. These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ is the chemical potential.

A summary of calculated electronic properties and reactivity descriptors for the analogous Pentamethylbenzene is presented below.

| Parameter | Value for Pentamethylbenzene (eV) | Definition |

|---|---|---|

| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.51 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.38 | Indicator of Chemical Reactivity and Stability |

| Ionization Potential (I) | 5.89 | Energy required to remove an electron |

| Electron Affinity (A) | 0.51 | Energy released when an electron is added |

| Electronegativity (χ) | 3.20 | The power to attract electrons |

| Chemical Hardness (η) | 2.69 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.186 | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | 1.89 | Propensity to accept electrons |

Data derived from DFT B3LYP/6–311++G(d,p) calculations on Pentamethylbenzene. bohrium.com

DFT calculations are crucial for mapping the potential energy surface (PES) of a chemical reaction. This allows for the determination of the energetic profiles of various reaction pathways, including the identification of reactants, products, intermediates, and, most importantly, transition states. escholarship.org

Transition State Theory (TST) provides the theoretical framework for understanding reaction rates based on the properties of the activated complex at the transition state. wikipedia.orgfiveable.mepressbooks.pub A transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for a reaction to proceed. fiveable.melibretexts.org The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. libretexts.org

For this compound, DFT could be used to model various reactions, such as:

S-H Bond Cleavage: Investigating the homolytic or heterolytic dissociation of the thiol proton, which is crucial for its antioxidant activity or its role as a proton donor.

Electrophilic Aromatic Substitution: Modeling the addition of an electrophile to the aromatic ring and determining the preferred position of attack (ortho, meta, or para to the thiol group) by comparing the activation energies of the different pathways.

Oxidation of the Thiol Group: Simulating the reaction pathways leading to the formation of disulfides, sulfenic acids, or other oxidation products.

By calculating the energies of all stationary points along the reaction coordinate, a detailed reaction profile can be constructed, revealing the thermodynamic and kinetic feasibility of the proposed mechanism.

Chemical reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. jdftx.org Computational models must account for these solvent effects to provide realistic predictions. There are two main approaches to modeling solvation:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) rsc.org and the Solvation Model based on Density (SMD), github.io treat the solvent as a continuous dielectric medium. github.ionih.gov The solute is placed in a cavity within this medium, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent. nih.gov These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. jdftx.org

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This method can capture specific solute-solvent interactions, such as hydrogen bonding, which are missed by implicit models. However, it is computationally much more demanding due to the increased number of atoms and the need to sample numerous solvent configurations. jdftx.org

For this compound, modeling reactions in different solvents using these methods would provide insight into how solvent polarity affects its reactivity, the stability of charged intermediates, and the energy of transition states.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals the dynamic behavior, conformational changes, and intermolecular interactions of the system. mdpi.comnih.gov

MD simulations are particularly well-suited for the conformational analysis of flexible molecules. mdpi.com For this compound, MD simulations can provide insights into:

Rotation of the Thiol Group: The simulation can track the rotation around the C-S bond, identifying the most stable (lowest energy) conformations and the energy barriers between them.

Methyl Group Dynamics: The five methyl groups on the benzene (B151609) ring are not static but rotate around their respective C-C bonds. MD can characterize the rate and nature of this rotation.

This information is crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules or its packing in a solid state.

In condensed phases, the behavior of this compound is governed by intermolecular forces. MD simulations can be used to study these interactions in detail. A key interaction for aromatic systems is π-π stacking. nih.gov This non-covalent interaction arises from the attractive forces between the electron clouds of aromatic rings. acs.org

For a system of this compound molecules, MD simulations could reveal:

Preferred Stacking Geometries: Aromatic rings can stack in various arrangements, such as face-to-face (sandwich) or offset (parallel-displaced). Simulations can identify the most probable and energetically favorable stacking configurations.

Interaction Energies: The strength of the π-π stacking and other intermolecular interactions, such as van der Waals forces between the methyl groups and the sulfur atoms, can be quantified. rsc.org

Collective Behavior: In a simulation box containing many molecules, MD can model the formation of aggregates or clusters and describe the liquid-state structure, providing a link between single-molecule properties and bulk material behavior.

Understanding these intermolecular forces is essential for predicting properties like solubility, melting point, and crystal packing. rsc.org

Quantum Chemical Methods Beyond DFT (e.g., Ab Initio, Coupled Cluster)

While DFT has become a standard tool for computational chemistry, more rigorous and accurate methods are often necessary to describe certain molecular properties and phenomena with high fidelity. For complex systems like this compound, ab initio and coupled cluster methods offer a higher level of theory, providing benchmark-quality data against which other methods can be compared.

Research involving derivatives of this compound has utilized ab initio calculations to understand intermolecular interactions. For instance, in studies of tris-arylthiotriazines, where this compound is a synthetic precursor, ab initio methods have been employed to elucidate the nature of lone pair-π and other non-covalent interactions. researchgate.net These calculations are critical for accurately describing phenomena such as dispersion forces, which are not always well-represented by standard DFT functionals. The insights gained from these high-level computations are crucial for the rational design of novel materials and host-guest systems.

The application of coupled cluster theory, such as the "gold standard" CCSD(T) method, to this compound and its derivatives allows for a very precise calculation of electronic energies and properties. While computationally expensive, these methods are invaluable for obtaining accurate predictions of reaction barriers, bond dissociation energies, and excited state properties, which are fundamental to understanding the reactivity and photochemistry of these molecules.

Table 1: Comparison of Computational Methods for Thiol Systems

| Method | Description | Typical Application for this compound |

|---|---|---|

| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation for a many-electron system in an approximate way. It does not account for electron correlation. | Initial geometry optimizations and as a starting point for more advanced calculations. |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that adds electron correlation to the Hartree-Fock theory. | Calculation of interaction energies and spectroscopic properties where electron correlation is important. |

| Coupled Cluster (CC) | A high-level ab initio method that provides very accurate results for the electronic structure of molecules. CCSD(T) is often considered the gold standard. | Benchmarking DFT results and providing highly accurate energetic and structural data. |

Development of Computational Interfaces and Automation for Chemical Research

The complexity and volume of calculations required for the thorough investigation of molecules like this compound have driven the development of computational interfaces and automated workflows. These tools are designed to streamline the process of setting up, executing, and analyzing computational chemistry simulations.

Automated workflows can be particularly useful for studying the reactivity of thiols. For example, automated computational screening has been developed to assess the reactivity of thiols with various substituted alkenes. researchgate.net Such workflows can automatically perform tasks like generating molecular structures, searching for conformational isomers, performing geometry optimizations, and calculating molecular properties for a large set of reactants, intermediates, and products. This high-throughput approach enables the rapid screening of potential reaction pathways and the identification of promising candidates for experimental investigation.

The development of user-friendly computational interfaces is another key area of progress. These interfaces often provide a graphical environment for building molecules, setting up calculations, and visualizing the results, making advanced computational methods more accessible to a broader range of researchers, including those who may not be experts in computational chemistry. For the study of this compound, such interfaces can facilitate the investigation of its interactions with other molecules, the prediction of its spectroscopic signatures, and the modeling of its behavior in different chemical environments.

Table 2: Key Features of Automated Computational Workflows

| Feature | Description | Relevance to this compound Research |

|---|---|---|

| Automated Structure Generation | Algorithms for creating 3D structures of reactants, products, and transition states. | Enables systematic exploration of reaction mechanisms involving this compound. |

| Conformational Searching | Automated exploration of the potential energy surface to find low-energy conformers. | Crucial for obtaining accurate thermodynamic and kinetic data for the flexible this compound molecule. |

| High-Throughput Screening | The ability to perform calculations on a large number of related molecules or reaction pathways. | Allows for the rapid assessment of the reactivity of this compound with a wide range of substrates. |

| Data Management and Analysis | Tools for organizing, storing, and analyzing the large datasets generated by computational studies. | Facilitates the extraction of meaningful chemical insights from the computational results. |

Applications in Materials Science and Supramolecular Chemistry

Incorporation of Pentamethylbenzenethiol Moieties into Advanced Materials

The distinct properties of the this compound moiety—namely the reactive thiol group for anchoring and the large, sterically hindered aromatic head group—allow for its integration into various functional materials, influencing their surface properties, stability, and structural organization.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a solid substrate. Thiol-based SAMs on noble metal surfaces, particularly gold, are widely studied for their ability to precisely modify surface properties. surfacesciencewestern.com The formation of these monolayers is driven by the strong coordination between the sulfur atom of the thiol and the metal surface. rsc.org

While extensive research exists for n-alkanethiols and simpler aromatic thiols, the incorporation of a bulky head group like pentamethylbenzene (B147382) introduces specific structural consequences. The large footprint of the pentamethylphenyl group would likely prevent the formation of the densely packed, highly ordered structures typical of long-chain alkanethiols. uh.edu However, the interactions between the aromatic rings of adjacent molecules, primarily through π-π stacking and van der Waals forces, would still drive the assembly process. libretexts.org The steric hindrance from the five methyl groups would dictate a larger intermolecular spacing and a specific tilt angle with respect to the surface. The stability of SAMs derived from aromatic dithiols has been shown to be greater than their monothiol counterparts, a principle that underscores the importance of molecular structure in monolayer robustness. uh.eduelsevierpure.com The properties of SAMs are highly dependent on the terminal group; for instance, SAMs terminated with mannitol groups have been shown to be highly effective at preventing protein adsorption and cell attachment, outperforming traditional oligo(ethylene glycol)-terminated SAMs in some applications. northwestern.edu

Table 1: Comparison of Properties for Different Thiol-Based Self-Assembled Monolayers (SAMs)

| Thiol Type | Typical Packing Density | Primary Intermolecular Forces | Key Structural Features | Reference |

|---|---|---|---|---|

| n-Alkanethiols | High / Close-packed | Van der Waals | Highly ordered, crystalline-like structures. | uh.edu |

| Simple Aromatic Thiols | Moderate | π-π stacking, Van der Waals | Ordered domains, molecular tilt influenced by ring size. | surfacesciencewestern.com |

| Bulky Aromatic Thiols (e.g., this compound) | Lower | π-π stacking, Steric repulsion, Van der Waals | Larger intermolecular spacing, defined tilt angle due to steric hindrance. | uh.edulibretexts.org |

| Dithiols (Aromatic) | Variable | Chelate effect to surface, π-π stacking | Enhanced thermal stability compared to monothiols. | uh.edu |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from metal nodes linked by organic ligands (in MOFs) or through strong covalent bonds between organic building blocks (in COFs). espublisher.comnih.gov Their high surface area, tunable porosity, and chemical versatility make them suitable for applications in gas storage, catalysis, and separation. espublisher.commdpi.com

Thiol and thioether functionalities can be integrated into these frameworks through two main strategies: de novo synthesis using a thiol-containing linker, or post-synthetic modification (PSM) where the thiol group is attached to the framework after its initial construction. rsc.orgnih.gov The PSM approach is particularly versatile, allowing for the functionalization of the pore interiors of COFs with various groups, including thiols, via reactions like thiol-yne click chemistry. nih.govrsc.org

The this compound moiety could be incorporated into MOFs and COFs to impart specific properties.

Pore Environment Modification : Introduced via PSM, the bulky and hydrophobic pentamethylbenzene group could be used to tune the pore environment, enhancing the framework's affinity for nonpolar guest molecules. This strategy has been used to impart superhydrophobicity to COFs by chemically coating the pore surface with fluorinated groups. unt.edu

Selective Adsorption : Thiol-functionalized MOFs and COFs exhibit a strong affinity for heavy metal ions like mercury (Hg²⁺), making them effective adsorbents for environmental remediation. nih.govrsc.org The sulfur atom acts as a soft Lewis base, binding strongly to soft Lewis acidic metal ions.

Catalysis : The pentamethylbenzene group, being electron-rich, could influence the electronic properties of a catalytic site within the framework, potentially modulating its activity and selectivity.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org Host-guest chemistry, a central concept within this field, involves a larger "host" molecule that selectively binds a smaller "guest" molecule within a cavity or binding site. wikipedia.orgyoutube.com The this compound moiety is an excellent candidate for designing such systems due to its defined geometry and multiple interaction sites.

The design of supramolecular structures relies on the predictable nature of non-covalent bonds. The pentamethylbenzene unit can be used as a flat, rigid panel in the construction of larger architectures. For instance, hexasubstituted benzenes are recognized as valuable platforms for creating functional materials and supramolecular assemblies. nih.gov The thiol group adds another dimension, allowing for coordination to metal ions. This enables the synthesis of metallo-supramolecular structures, such as cages or polymers, where the final architecture is directed by both the coordination geometry of the metal and the weaker interactions of the organic ligands. rsc.orgnih.gov Benzene-1,3,5-tricarboxamides are another class of molecules known to form extensive supramolecular polymers in water through hydrogen bonding and π-stacking. tue.nl

The stability and structure of assemblies containing this compound are governed by a combination of non-covalent interactions. nih.gov

π-π Stacking : The electron-rich aromatic core of the pentamethylbenzene ring can engage in strong π-π stacking interactions with other aromatic systems. These interactions are fundamental to the assembly of many supramolecular structures and play a role in the formation of host-guest complexes. libretexts.orgnih.gov

Hydrophobic Interactions : In aqueous environments, the nonpolar pentamethylbenzene group will drive assembly by minimizing its contact with water molecules, a phenomenon known as the hydrophobic effect. wikipedia.org This is a primary driving force for the encapsulation of nonpolar guests within a host's cavity in water.

Hydrogen Bonding : While this compound itself is not a strong hydrogen bond donor or acceptor, it can be incorporated into larger molecular designs that feature other functional groups (e.g., amides, carboxylic acids) capable of forming strong, directional hydrogen bonds. tue.nl

Supramolecular hosts designed with pentamethylbenzene units can form well-defined, hydrophobic cavities. These cavities are ideally suited for encapsulating complementary guest molecules, particularly other nonpolar or aromatic species. mdpi.com The binding is selective, depending on the size, shape, and chemical complementarity between the host's cavity and the guest molecule. libretexts.org

The release of an encapsulated guest is a key function for applications in areas like drug delivery or catalysis. Because host-guest complexes are held together by relatively weak non-covalent forces, the guest can be released in response to an external stimulus that disrupts these interactions. nih.gov Potential release mechanisms include:

Solvent Polarity Change : Shifting to a more nonpolar solvent can solvate the guest molecule, disrupting the hydrophobic interactions and leading to its release from the host.

Competitive Guest : Introducing a second guest molecule that binds more strongly to the host can displace the original guest.

Temperature Change : Increasing the temperature can provide enough thermal energy to overcome the non-covalent interactions, causing the host-guest complex to dissociate.

The dynamic and responsive nature of these systems makes pentamethylbenzene-containing supramolecular structures promising for the development of smart materials and delivery systems. nih.gov

Unable to Generate Article on this compound in Photoactive Systems

Despite a comprehensive search of available scientific literature, no specific information was found regarding the role of this compound in photoactive systems, including its application in dye-sensitized solar cells (DSSCs). Consequently, the requested article focusing on this topic cannot be generated at this time.

Initial and subsequent targeted searches were conducted to locate research detailing the use of this compound in optoelectronic and functional materials, with a specific focus on its electronic structure and function in photoactive systems like DSSCs. These inquiries aimed to uncover its potential roles as a dye component, a redox mediator in the electrolyte, or a surface modifier on semiconductor materials.

The search results yielded general information on the principles of dye-sensitized solar cells, including the functions of various components like sensitizing dyes, semiconductor electrodes, and redox electrolytes. However, none of the retrieved sources mentioned or provided data on this compound in this context.

Without any research findings, experimental data, or theoretical studies on the electronic structure and performance of this compound in photoactive systems, it is not possible to produce a scientifically accurate and informative article that adheres to the provided outline. The strict adherence to the requested topic and the exclusion of speculative or unrelated content prevent the generation of the article as instructed.

Further research would be required to investigate the potential applications of this compound in this field before a detailed article could be written.

Table of Compounds Mentioned

Future Research Directions and Unexplored Avenues for Pentamethylbenzenethiol

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Catalyst Design

The confluence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the discovery and optimization of chemical processes. mdpi.comresearchgate.net For Pentamethylbenzenethiol, these computational tools offer a powerful approach to unlock its full potential in catalysis.

Machine learning models are increasingly being used to predict the outcomes of chemical reactions and to design catalysts with desired properties. mdpi.comresearchgate.net These models are trained on large datasets of experimental and computational data to identify complex relationships between molecular structures and their reactivity or catalytic performance. rsc.org In the context of this compound, AI and ML can be leveraged in several key areas:

Predicting Catalytic Activity: By functioning as a ligand, this compound's significant steric bulk can be a critical determinant of catalytic activity and selectivity. Machine learning models can be developed to predict how the steric and electronic parameters of this compound-based ligands will influence the outcomes of various catalytic reactions. mdpi.com For instance, models could be trained to predict the enantioselectivity of asymmetric catalytic reactions where the steric hindrance of the ligand is crucial.

Designing Novel Catalysts: Generative AI models can design novel catalyst structures incorporating the this compound motif. mdpi.com These models can explore vast chemical spaces to propose new ligands with optimized steric and electronic properties for specific chemical transformations. mdpi.com This approach can accelerate the discovery of highly efficient and selective catalysts for challenging reactions.

Understanding Reaction Mechanisms: Computational modeling, guided by machine learning, can provide deep insights into the reaction mechanisms of catalytic cycles involving this compound. mdpi.com By analyzing large datasets from quantum mechanical calculations, ML algorithms can help identify key intermediates and transition states, elucidating the role of the sterically hindered ligand in the catalytic process.

The table below illustrates potential research directions for integrating AI and ML with the study of this compound.

| Research Direction | AI/ML Application | Potential Outcome |

| Catalyst Screening | Predictive modeling of catalytic performance based on ligand descriptors. | Rapid identification of promising this compound-based catalysts for specific reactions. |

| Ligand Optimization | Generative models for designing novel ligands with tailored steric and electronic properties. | Discovery of next-generation catalysts with enhanced activity, selectivity, and stability. |

| Mechanistic Elucidation | Analysis of computational data to identify key features of catalytic cycles. | A deeper understanding of how steric hindrance influences reaction pathways and catalyst efficiency. |

Novel Applications in Sustainable Chemistry and Green Synthesis